molecular formula C16H22O3 B15175426 Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate

Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate

Cat. No.: B15175426
M. Wt: 262.34 g/mol
InChI Key: VOYSAFVRNVKHAN-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate is a high-value chemical reagent designed for pharmaceutical research and organic synthesis. This compound integrates a benzoate ester core with a sterically defined, substituted cyclobutane ring, a structure frequently investigated in medicinal chemistry for its potential to modulate the physiochemical properties of lead compounds . The ethyl ester moiety serves as a common precursor for further synthetic manipulation, potentially allowing conversion to a carboxylic acid derivative. The hydroxymethyl linker attached to the dimethylcyclobutyl group provides a versatile handle for conjugation or for constructing more complex molecular architectures, making it a valuable intermediate for drug discovery programs . Researchers can leverage this benzoate ester in the synthesis of novel small molecule libraries, particularly in developing candidates for targeting metabolic pathways, as suggested by research into structurally related glucagon receptor modulators . This product is intended for use in controlled laboratory settings by qualified professionals. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate

InChI

InChI=1S/C16H22O3/c1-4-19-15(18)12-7-5-11(6-8-12)14(17)13-9-16(2,3)10-13/h5-8,13-14,17H,4,9-10H2,1-3H3

InChI Key

VOYSAFVRNVKHAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C2CC(C2)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate typically involves the esterification of 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 4-[(3,3-dimethylcyclobutyl)-carboxyl]benzoic acid.

    Reduction: 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzyl alcohol.

    Substitution: 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]-2-nitrobenzoate (nitration product).

Scientific Research Applications

Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The substituent at the para position of the benzene ring critically influences the compound’s electronic and steric properties. Key analogs from the evidence include:

Compound Substituent Electronic Effects Steric Effects
Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate 3,3-Dimethylcyclobutyl-hydroxymethyl Moderate electron-donating (hydroxyl) High (bulky cyclobutyl group)
Ethyl 4-(dimethylamino)benzoate () Dimethylamino (-N(CH₃)₂) Strong electron-donating Moderate
Ethyl 4-nitrobenzoate () Nitro (-NO₂) Strong electron-withdrawing Low
Ethyl 4-chlorobenzoate () Chloro (-Cl) Moderate electron-withdrawing Low
Ethyl 4-hydroxybenzoate (paraben, ) Hydroxyl (-OH) Electron-donating (resonance effects) Low

Key Observations :

  • The 3,3-dimethylcyclobutyl group introduces significant steric hindrance compared to smaller substituents like -Cl or -OH. This may reduce reactivity in nucleophilic or electrophilic reactions .
  • The hydroxymethyl group (-CH₂OH) provides moderate polarity and hydrogen-bonding capacity, similar to parabens (), but with enhanced steric constraints.

Reactivity and Functional Comparisons

Polymerization and Curing () :

Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity as a co-initiator in resin cements due to its electron-donating -N(CH₃)₂ group, which enhances free radical generation. In contrast, the hydroxymethyl group in the target compound may exhibit lower reactivity in such systems due to steric hindrance and weaker electron donation .

Physical and Solubility Properties

  • Lipophilicity : The bulky dimethylcyclobutyl group enhances lipophilicity compared to linear alkyl or aromatic substituents (e.g., parabens). This may improve membrane permeability but reduce water solubility .
  • Melting Points : Steric bulk typically lowers melting points due to disrupted crystal packing. This compound is expected to have a lower melting point than analogs like ethyl 4-hydroxybenzoate (paraben), which forms stable crystalline structures .

Biological Activity

Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate ester structure with a hydroxymethyl group attached to the aromatic ring and a cyclobutyl moiety. Its molecular formula is C15H20O3C_{15}H_{20}O_{3}, and it can be represented as follows:

Ethyl 4 3 3 dimethylcyclobutyl hydroxymethyl benzoate\text{Ethyl 4 3 3 dimethylcyclobutyl hydroxymethyl benzoate}
  • Histone Deacetylase Inhibition : Research indicates that compounds similar to this compound can inhibit histone deacetylases (HDACs). This inhibition is crucial in cancer therapy as it leads to the reactivation of tumor suppressor genes and the induction of apoptosis in neoplastic cells .
  • Neuroprotective Effects : The compound may also exhibit protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Biological Activity Overview

Activity Description
Antitumor Activity Induces apoptosis in cancer cells through HDAC inhibition.
Neuroprotection Potentially protects neuronal cells from degeneration and inflammation.
Anti-inflammatory Properties May reduce inflammation in autoimmune diseases.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that similar compounds could significantly reduce tumor growth in xenograft models by inducing cell cycle arrest and apoptosis . The mechanism involved the downregulation of pro-survival pathways.
  • Neuroprotective Studies : In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by oxidative stressors. This was attributed to its ability to modulate antioxidant enzyme levels, thus enhancing cellular resilience against oxidative damage .
  • Clinical Implications : Preliminary research suggests that this compound could be beneficial in treating conditions like multiple sclerosis and other neurodegenerative disorders due to its anti-inflammatory properties .

Safety and Toxicity Profile

The safety profile of this compound has not been extensively studied; however, related compounds have shown low toxicity in preliminary assessments. Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as esterification of benzoic acid derivatives followed by coupling with substituted cyclobutyl groups. For example, ethyl 4-aminobenzoate derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux conditions (e.g., in DMF at 433 K for 16 hours) . Purification often includes recrystallization (e.g., using isopropanol) and vacuum drying. Yield optimization requires precise stoichiometric ratios of reagents and controlled reaction temperatures .
  • Key Challenges : Competing side reactions (e.g., over-alkylation) and steric hindrance from the 3,3-dimethylcyclobutyl group may reduce efficiency.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • 1H/13C-NMR : Assigns protons and carbons in the benzoate ester, hydroxymethyl (-CH2OH), and cyclobutyl groups .
  • IR Spectroscopy : Identifies ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) stretches .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates with UV visualization .
    • Validation : Cross-referencing with high-resolution mass spectrometry (HRMS) or X-ray crystallography ensures structural accuracy .

Q. How does the hydroxymethyl substituent influence the compound’s solubility and reactivity?

  • Solubility : The polar hydroxymethyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-substituted benzoates.
  • Reactivity : The -CH2OH group participates in hydrogen bonding, affecting crystallization behavior, and can undergo oxidation (to carboxylates) or esterification .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the 3D structure of this compound, and how do steric effects from the dimethylcyclobutyl group impact crystal packing?

  • Methods : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. The 3,3-dimethylcyclobutyl group introduces steric bulk, leading to unique torsion angles and intermolecular interactions (e.g., C–H···π contacts) .
  • Data Interpretation : Fractional atomic coordinates and displacement parameters are analyzed to map electron density and confirm stereochemistry .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Approach : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like cytochrome P450 or kinases. The hydroxymethyl group’s hydrogen-bonding capability and cyclobutyl hydrophobicity are critical for binding pocket interactions .
  • Validation : Compare computational results with experimental data (e.g., enzyme inhibition assays) to refine models .

Q. What strategies mitigate contradictions in reactivity data between this compound and structurally similar analogs?

  • Case Study : Discrepancies in ester hydrolysis rates may arise from cyclobutyl group steric effects. Control experiments using analogs (e.g., replacing dimethylcyclobutyl with tert-butyl) isolate steric vs. electronic contributions .
  • Resolution : Use kinetic studies (e.g., pseudo-first-order conditions) and isotopic labeling to track reaction pathways .

Q. How does the compound’s stability under varying pH and temperature conditions affect its applicability in drug delivery systems?

  • Stability Profiling : Accelerated stability studies (25°C–40°C, pH 1–10) monitor degradation via HPLC. The ester group is prone to hydrolysis in acidic/basic conditions, while the cyclobutyl group enhances thermal stability .
  • Formulation : Encapsulation in liposomes or cyclodextrins can protect the ester moiety from premature hydrolysis .

Methodological Recommendations

  • Synthesis : Optimize cyclobutyl coupling using microwave-assisted synthesis to reduce reaction time .
  • Characterization : Combine SCXRD with DFT calculations to validate electronic structures .
  • Biological Studies : Use surface plasmon resonance (SPR) to quantify binding kinetics with target proteins .

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